3-amino-N-benzyl-4-chloro-N-methylbenzamide
Overview
Description
“3-amino-N-benzyl-4-chloro-N-methylbenzamide” is a chemical compound with the molecular formula C15H15ClN2O and a molecular weight of 274.75 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H15ClN2O/c1-18(10-11-5-3-2-4-6-11)15(19)12-7-8-13(16)14(17)9-12/h2-9H,10,17H2,1H3 . This code provides a standard way to encode the molecular structure using text.Scientific Research Applications
Chemistry and Pharmacology of Non-fentanyl Synthetic Opioids
The study by Sharma et al. (2018) provides a detailed review on the chemistry and pharmacology of non-fentanyl synthetic opioid receptor agonists, including N-substituted benzamides. These compounds, developed initially by the Upjohn Company, have been noted for their significant impact on drug markets due to their psychoactive properties. The research emphasizes the importance of international early warning systems in tracking emerging substances of abuse and highlights the necessity for pre-emptive research to understand the drug metabolism and pharmacokinetics of new compounds to ensure their early detection in toxicological samples. This study suggests the potential for “3-amino-N-benzyl-4-chloro-N-methylbenzamide” to be a compound of interest in the realm of synthetic opioids, given its structural similarity to the discussed substances. (Sharma, K., Hales, T., Rao, V., NicDaéid, N., & McKenzie, C., 2018).
Environmental Persistence and Toxicity
Research on the environmental persistence and potential toxicity of compounds similar to “this compound” has been conducted by Soni et al. (2002), who evaluated the health aspects of methyl paraben, a compound utilized extensively as an antimicrobial preservative in various products. This review sheds light on the metabolic pathways, acute toxicity, chronic administration studies, and potential risks associated with the accumulation and environmental persistence of chemically related substances. The findings underline the importance of understanding the environmental impact and human health risks associated with the use and disposal of such chemicals. (Soni, M., Taylor, S., Greenberg, N., & Burdock, G., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-amino-N-benzyl-4-chloro-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-18(10-11-5-3-2-4-6-11)15(19)12-7-8-13(16)14(17)9-12/h2-9H,10,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQMQRFOAMBALM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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